molecular formula C15H19N3O7S B2408550 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide CAS No. 898405-53-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide

Cat. No.: B2408550
CAS No.: 898405-53-3
M. Wt: 385.39
InChI Key: FAQHVLBFPFMNFW-UHFFFAOYSA-N
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Description

The compound “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide” belongs to a class of compounds that contain a tetrahydrothiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The tetrahydrothiophene ring in this compound is substituted with a dioxido group, an isobutyl group, and a 3,5-dinitrobenzamide group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized and studied . For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers have been synthesized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The tetrahydrothiophene ring would provide a cyclic structure, while the dioxido group would introduce oxygen atoms into the structure. The isobutyl group would provide an alkyl chain, and the 3,5-dinitrobenzamide group would introduce nitro groups and an amide linkage .

Scientific Research Applications

  • Chiral Discrimination in NMR : A modified Kagan's amide, closely related to the chemical , has been synthesized and used as a Chiral Solvating Agent (CSA) for hydrogen-bonding based chiral discrimination in NMR. This application is significant for the determination of optical purity in various chiral compounds (Jain, Patel, & Bedekar, 2015).

  • Reductive Chemistry of Bioreductive Drugs : The reductive chemistry of a structurally similar compound, 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has been studied, revealing insights into the selective toxicity of such compounds for hypoxic cells, which is crucial in cancer research (Palmer et al., 1995).

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT) : Research on nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide for GDEPT in cancer treatment has shown significant improvements in potency and cytotoxicity, highlighting the therapeutic potential of these compounds (Friedlos et al., 1997).

  • Electrochemical Sensing : N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, a related compound, has been used to modify electrodes for the electrocatalytic determination of biological molecules like glutathione and piroxicam. This showcases the application in biosensor development (Karimi-Maleh et al., 2014).

  • Antimycobacterial Activity : The synthesis and evaluation of 3,5-dinitrobenzamide derivatives, including structures similar to the one , have shown considerable antimycobacterial activity, indicating potential applications in tuberculosis treatment (Wang et al., 2018).

  • Water Treatment and Environmental Research : Studies on the decomposition of 3,5-dinitrobenzamide in aqueous solutions during advanced oxidation processes provide insights into the environmental impact and treatment of contaminants related to this chemical class (Yan et al., 2017).

Future Directions

The future directions for the study of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide” could include further synthesis and characterization studies, investigation of its mechanism of action, and evaluation of its potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype . These interactions are crucial as GIRK channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The nature of these interactions involves binding to the channel subunits, leading to their activation and subsequent physiological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GIRK channels affects neuronal excitability and heart rate regulation . Additionally, it has been observed to impact pain perception, epilepsy, reward/addiction, and anxiety by altering the activity of GIRK channels in the brain .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to GIRK channels, specifically the GIRK1/2 subtype, leading to their activation . This activation results in the modulation of potassium ion flow across the cell membrane, which in turn affects cellular excitability and various physiological processes. The compound’s ability to activate GIRK channels is attributed to its unique structural features, which facilitate its binding to the channel subunits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits good stability and minimal degradation over extended periods . Long-term effects on cellular function have been observed, particularly in in vitro studies, where prolonged exposure to the compound leads to sustained activation of GIRK channels and consistent physiological responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, toxic effects such as altered heart rate and neuronal excitability have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that retain biological activity . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its biological effects. The distribution pattern is influenced by factors such as tissue permeability and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with GIRK channels . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7S/c1-10(2)8-16(12-3-4-26(24,25)9-12)15(19)11-5-13(17(20)21)7-14(6-11)18(22)23/h5-7,10,12H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQHVLBFPFMNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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